Di(tetrahydrofurfuryl) phthalate

Description

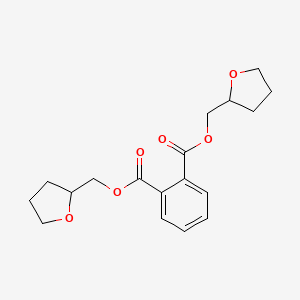

Di(tetrahydrofurfuryl) phthalate (DTHFP) is a phthalate ester derivative where two tetrahydrofurfuryl alcohol groups are esterified with phthalic acid. These compounds are commonly used as plasticizers, adhesives, or solvents in industrial applications. Tetrahydrofurfuryl-based esters are notable for their polarity and metabolic pathways, which influence their toxicity and compatibility with polymers .

Properties

CAS No. |

3388-01-0 |

|---|---|

Molecular Formula |

C18H22O6 |

Molecular Weight |

334.4 g/mol |

IUPAC Name |

bis(oxolan-2-ylmethyl) benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C18H22O6/c19-17(23-11-13-5-3-9-21-13)15-7-1-2-8-16(15)18(20)24-12-14-6-4-10-22-14/h1-2,7-8,13-14H,3-6,9-12H2 |

InChI Key |

FVNABQUYTVWAOS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)COC(=O)C2=CC=CC=C2C(=O)OCC3CCCO3 |

Origin of Product |

United States |

Preparation Methods

Di(tetrahydrofurfuryl) phthalate is synthesized through the esterification of phthalic anhydride with tetrahydrofurfuryl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions include heating the mixture to a temperature of around 150-200°C and maintaining it for several hours to ensure complete conversion . Industrial production methods often involve continuous processes with efficient separation and purification steps to obtain high-purity this compound .

Chemical Reactions Analysis

Di(tetrahydrofurfuryl) phthalate undergoes various chemical reactions, including:

Scientific Research Applications

Plasticizer in Polymer Production

Di(tetrahydrofurfuryl) phthalate is primarily used as a plasticizer in the manufacturing of polyvinyl chloride (PVC) and other polymer-based materials. Its incorporation improves the flexibility, workability, and overall performance of these materials. The following table summarizes its applications in different polymer formulations:

| Material | Application | Benefits |

|---|---|---|

| Polyvinyl Chloride (PVC) | Flooring, wall coverings | Enhanced flexibility and durability |

| Polyurethanes | Coatings, adhesives | Improved adhesion and flexibility |

| Synthetic Leather | Upholstery | Softness and durability |

Coatings and Sealants

In coatings and sealants, this compound contributes to the formulation's elasticity and resistance to cracking. This property is particularly beneficial in outdoor applications where exposure to varying environmental conditions can lead to material degradation.

Biodegradability Studies

Research has indicated that this compound exhibits favorable biodegradability compared to other phthalates. This characteristic makes it an attractive alternative in applications where environmental impact is a concern. Studies have shown that its breakdown products are less harmful to aquatic life, supporting its use in environmentally sensitive applications.

Pollution Mitigation

As a part of ongoing efforts to reduce pollution from plasticizers, this compound has been evaluated for its potential to mitigate leaching into soil and water systems. Its lower volatility reduces the risk of air pollution during production processes.

Toxicological Assessments

This compound has been subjected to various toxicological studies to assess its safety for human exposure. Findings suggest that it has a lower toxicity profile compared to traditional phthalates like di(2-ethylhexyl) phthalate, making it suitable for use in consumer products such as toys and medical devices.

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of this compound, showing effectiveness against certain bacterial strains. This application is particularly relevant in medical settings where reducing microbial contamination is critical.

Case Study: Use in Medical Devices

A study conducted on the application of this compound in medical devices demonstrated that it could effectively replace more hazardous plasticizers without compromising material performance or patient safety.

Case Study: Environmental Impact Assessment

An environmental impact assessment evaluated the use of this compound in construction materials, highlighting its reduced leachability compared to conventional plasticizers, thus contributing to lower environmental contamination levels.

Mechanism of Action

The mechanism of action of di(tetrahydrofurfuryl) phthalate involves its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can bind to hormone receptors, interfering with normal hormonal signaling pathways . This disruption can lead to various biological effects, including altered reproductive and developmental processes . The molecular targets and pathways involved in its action are still under investigation, with ongoing research aimed at understanding its precise mechanisms .

Comparison with Similar Compounds

Structural and Physicochemical Properties

A key differentiator among phthalate esters is their substituent groups, which dictate polarity, solubility, and polymer compatibility. The following table summarizes critical properties of DTHFP analogs and related compounds:

*E(NR): Nile Red polarity scale (lower values indicate higher polarity).

Toxicity and Metabolic Pathways

Phthalates and tetrahydrofurfuryl esters share concerns over reproductive and developmental toxicity:

- DEHP: Metabolizes to mono(2-ethylhexyl) phthalate (MEHP), a known endocrine disruptor linked to developmental effects .

- Tetrahydrofurfuryl acrylate/methacrylate: Metabolize to tetrahydrofurfuryl alcohol, which causes delayed parturition and early resorptions in rats. Structural alerts for carcinogenicity were identified via OECD QSAR profiling .

Market and Regulatory Trends

- DEHP : Faces strict regulations (e.g., REACH) due to endocrine-disrupting properties, driving demand for alternatives .

- Tetrahydrofurfuryl-based esters : Emerging as "green" plasticizers but require further toxicological validation. Their higher polarity may limit market penetration compared to DEHP in conventional PVC applications .

Biological Activity

Di(tetrahydrofurfuryl) phthalate (DTFP) is a chemical compound belonging to the phthalate family, commonly used as a plasticizer in various applications. Understanding its biological activity is crucial due to its widespread use and potential impacts on human health and the environment. This article explores the biological activity of DTFP, including its antibacterial properties, metabolic pathways, and toxicological effects.

Chemical Structure and Properties

This compound is characterized by its ester functional groups derived from tetrahydrofurfuryl alcohol and phthalic acid. Its chemical structure can be represented as follows:

DTFP is a colorless liquid with moderate solubility in organic solvents, making it suitable for various applications in plastics and coatings.

Metabolism and Biotransformation

The metabolism of phthalates generally involves hydrolysis to monoesters followed by further degradation to phthalic acid. The biotransformation pathways for DTFP are not fully elucidated; however, studies on related compounds indicate that cytochrome P450 enzymes play a significant role in their oxidative degradation .

Proposed Metabolic Pathways

- Hydrolysis : Initial cleavage of ester bonds to form monoesters.

- Oxidation : Further transformation into phthalic acid through cytochrome P450-mediated reactions.

- De-esterification : May occur via hydrolytic cleavage or oxidative processes.

Toxicological Profile

The toxicological effects of DTFP are not extensively documented; however, insights can be drawn from studies on structurally similar phthalates. For example, dibutyl phthalate has been shown to affect reproductive and developmental processes in animal models . The following table summarizes some known toxicological findings associated with related compounds:

| Phthalate Compound | Toxicological Effects | Reference |

|---|---|---|

| Di-n-octyl Phthalate | Liver toxicity, potential endocrine disruption | |

| Dibutyl Phthalate | Antibacterial, potential carcinogenic effects |

Case Study 1: Antibacterial Properties

A study examining the antibacterial activity of dibutyl phthalate found that it inhibited several pathogenic bacteria at concentrations as low as 100 mg/ml. This suggests that DTFP may exhibit similar properties due to structural similarities .

Case Study 2: Metabolic Pathways

Research into the biotransformation of dibutyl phthalate by fungal strains revealed significant metabolic pathways involving cytochrome P450 enzymes. This indicates that DTFP may undergo similar metabolic processes, warranting further investigation into its environmental impact and degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.